6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline
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Overview
Description
6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex heterocyclic compound that features a quinoline core substituted with a bromo group, a phenyl group, and a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline typically involves multi-step reactions. One common method includes the initial formation of the triazolothiadiazole ring system, followed by its attachment to the quinoline core. The reaction conditions often involve the use of dry solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate and p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazole moiety, allowing it to make specific interactions with different target receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiadiazole core and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline core and are studied for their pharmacological properties.
Uniqueness
6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the triazolothiadiazole moiety enhances its potential for diverse applications in medicinal and material sciences.
Properties
Molecular Formula |
C21H16BrN5S |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H16BrN5S/c1-2-6-19-24-25-21-27(19)26-20(28-21)16-12-18(13-7-4-3-5-8-13)23-17-10-9-14(22)11-15(16)17/h3-5,7-12H,2,6H2,1H3 |
InChI Key |
BYKGUHZKJFMVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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